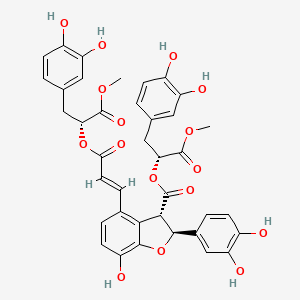
Dimethyl lithospermate B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl lithospermate B is a highly potent natural antioxidant and antidiabetic polyphenol. It is a minor component of the root extract from Salvia miltiorrhizaThis compound has shown significant pharmacological activities, including hepatoprotection, endothelium-dependent vasodilation, and the ability to lower blood pressure in hypertensive rats .
Vorbereitungsmethoden
Dimethyl lithospermate B can be synthesized through various methods. One effective method involves the isolation of magnesium lithospermate B from Salvia miltiorrhiza . The synthetic route includes the use of photochemical and fluorescent probes to determine its cellular targets . Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dimethyl lithospermate B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include UV irradiation for photochemical reactions and various solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions include highly reactive carbene intermediates that can form covalent adducts with target proteins .
Wissenschaftliche Forschungsanwendungen
Dimethyl lithospermate B has a wide range of scientific research applications. In chemistry, it is used as a dual-labeled chemical probe for investigating ligand-protein interactions and subcellular localization . In biology and medicine, it has shown potential as a Na+ channel agonist and a suppressor of arrhythmogenesis, making it valuable in the study of cardiovascular diseases . Additionally, it has been explored for its therapeutic potentials in atherosclerosis and restenosis .
Wirkmechanismus
The mechanism of action of dimethyl lithospermate B involves its role as a selective Na+ channel agonist. It slows the inactivation of sodium currents, leading to increased inward current during the early phases of the action potential . This action is particularly useful in the treatment of conditions like the Brugada syndrome, where it helps restore the epicardial action potential dome and reduce arrhythmogenic substrate .
Vergleich Mit ähnlichen Verbindungen
Dimethyl lithospermate B is often compared with lithospermic acid B, another component of Salvia miltiorrhiza. Both compounds share similar pharmacological activities, but this compound has shown unique properties as a Na+ channel agonist . Other similar compounds include magnesium lithospermate B and zinc lithospermate B, which have been studied for their protective effects on diabetes-induced renal disease and vascular injury response .
Eigenschaften
Molekularformel |
C38H34O16 |
|---|---|
Molekulargewicht |
746.7 g/mol |
IUPAC-Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
InChI-Schlüssel |
DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)
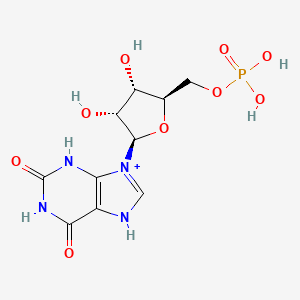
![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)
![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)
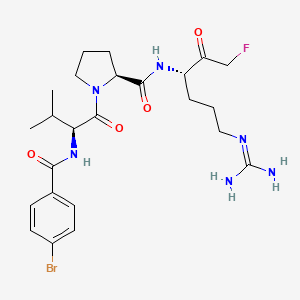
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B10817691.png)
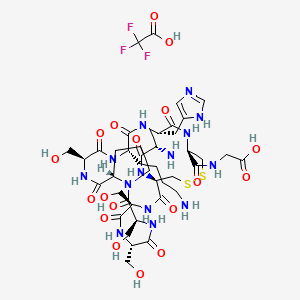


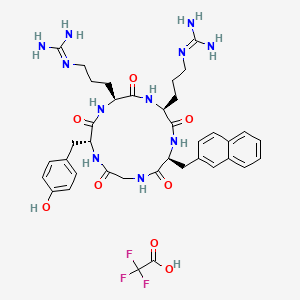
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B10817727.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817732.png)
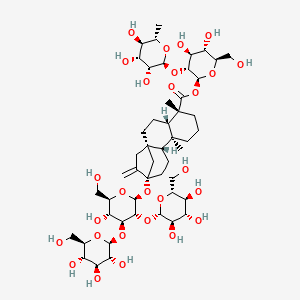
![22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817750.png)
